

Commercial Sourcing and Application of 2,3,4-Trihydroxybenzophenone-d5: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trihydroxybenzophenone-d5

Cat. No.: B1164450

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This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and application of **2,3,4-Trihydroxybenzophenone-d5**. This deuterated internal standard is critical for the accurate quantification of 2,3,4-Trihydroxybenzophenone and related compounds in complex matrices.

Commercial Suppliers and Product Specifications

2,3,4-Trihydroxybenzophenone-d5 is available from several specialized chemical suppliers. The following table summarizes key quantitative data from prominent vendors to facilitate comparison and procurement.

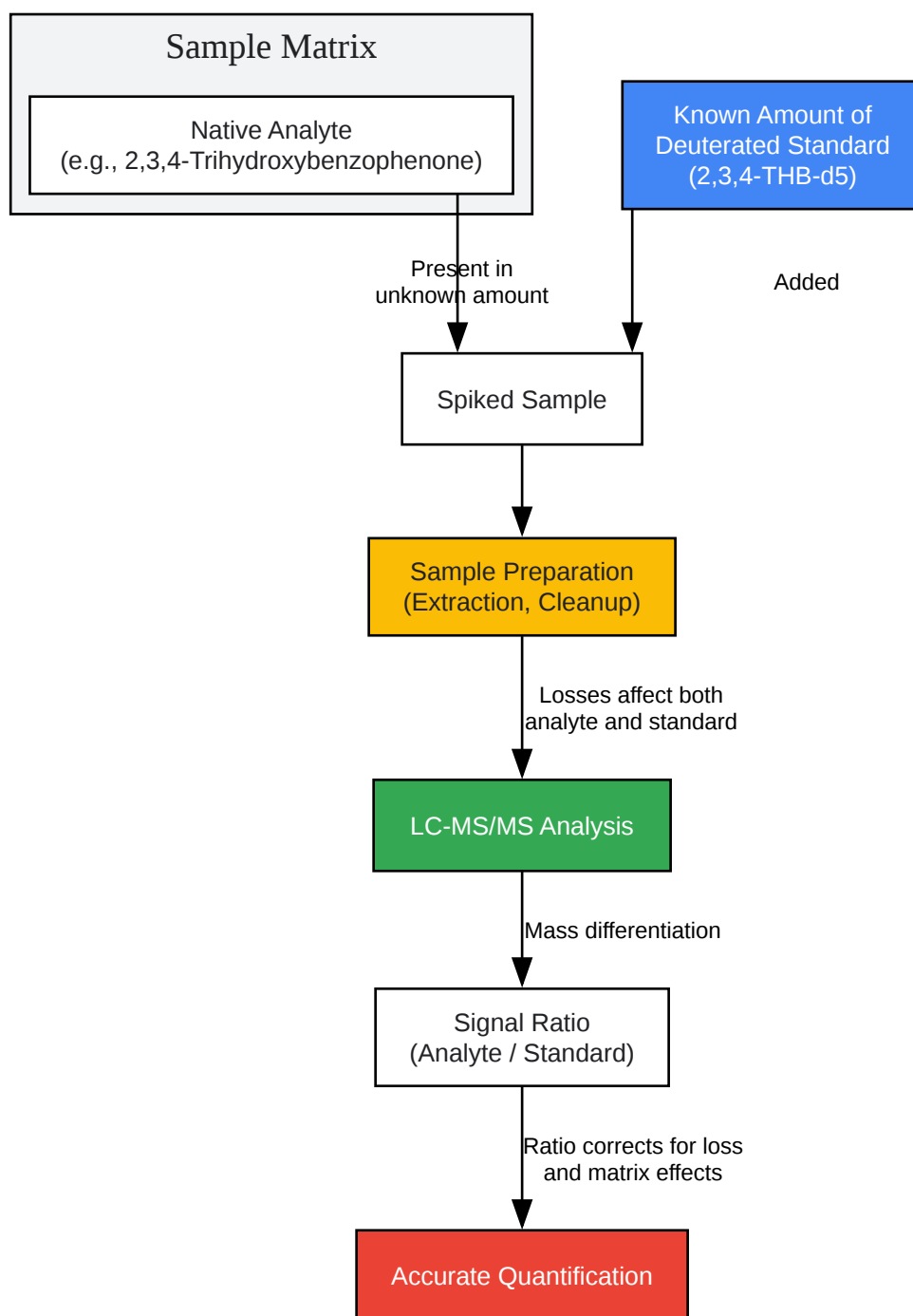
Supplier	Product Code	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Purity
LGC Standards	CDN-D-7646	2708278-23-1	C ₁₃ D ₅ H ₅ O ₄	235.25	≥98 atom % D
CDN Isotopes	D-7646	2708278-23-1	C ₁₃ D ₅ H ₅ O ₄	235.25	98 atom % D
Santa Cruz Biotechnology	sc-226343	1143-72-2 (unlabeled)	C ₁₃ H ₅ D ₅ O ₄	235.25	Not Specified
MedChemExpress	HY-137452S	Not Specified	C ₁₃ H ₅ D ₅ O ₄	235.25	Not Specified
TRC	T794377	Not Specified	C ₁₃ H ₅ D ₅ O ₄	235.25	Not Specified

Note: Some suppliers may not publicly list all specifications. It is recommended to contact them directly for the most current and detailed information.

Principle of Isotope Dilution Mass Spectrometry

The primary application of **2,3,4-Trihydroxybenzophenone-d5** is as an internal standard in isotope dilution mass spectrometry (ID-MS), particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high accuracy and precision for quantification.

The core principle involves adding a known amount of the stable isotope-labeled standard (e.g., **2,3,4-Trihydroxybenzophenone-d5**) to a sample before any processing or analysis. The deuterated standard is chemically identical to the native analyte (2,3,4-Trihydroxybenzophenone) and therefore exhibits nearly the same behavior during sample extraction, cleanup, chromatography, and ionization.^[1] Any sample loss or variation in instrument response will affect both the analyte and the standard equally. Because the mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass difference, the ratio of their signals is used for precise quantification, correcting for potential analytical errors.^[1]



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Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Quantification of Benzophenones in Human Urine

The following is a detailed methodology for the determination of benzophenone UV filters in human urine samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). **2,3,4-Trihydroxybenzophenone-d5** serves as the internal standard for its non-deuterated counterpart.

Materials and Reagents

- Standards: 2,3,4-Trihydroxybenzophenone, **2,3,4-Trihydroxybenzophenone-d5**, and other benzophenones of interest.
- Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Ethyl Acetate.
- Enzyme: β -glucuronidase from E. coli.
- Buffer: Acetate buffer (pH 5).
- Sample Collection: Human urine samples, stored at -20°C or below until analysis.

Sample Preparation (Enzymatic Hydrolysis and Extraction)

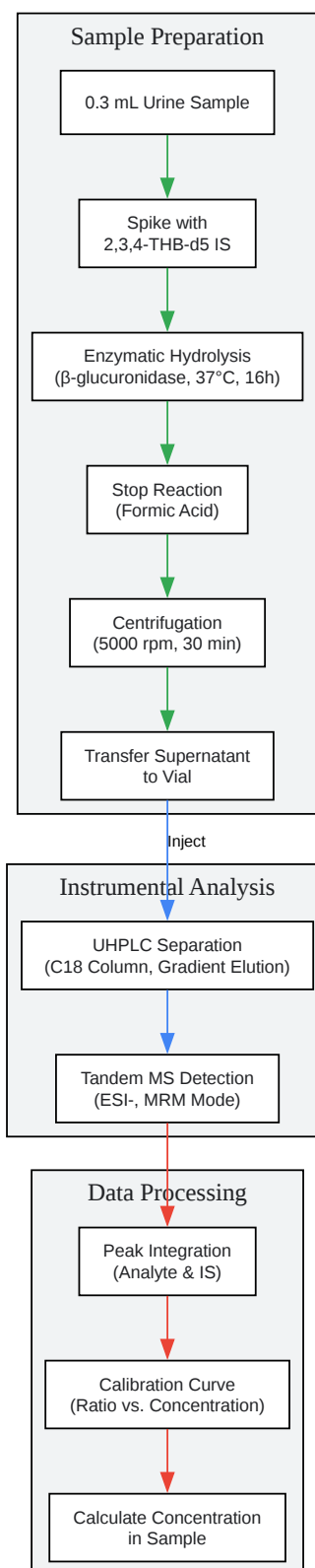
This procedure is essential to measure the total concentration (free and conjugated forms) of benzophenones, as they are often excreted in urine as glucuronide conjugates.

- Thaw urine samples at room temperature.
- In a clean glass tube, add 0.3 mL of the urine sample.
- Spike the sample with the internal standard solution (e.g., 10 ng/mL of **2,3,4-Trihydroxybenzophenone-d5** in methanol).
- Add 0.04 mL of acetate buffer (pH 5).
- Add 0.02 mL of β -glucuronidase enzyme solution.
- Vortex the mixture gently and incubate overnight (approx. 16 hours) at 37°C to deconjugate the metabolites.^[2]

- After incubation, stop the enzymatic reaction by adding 0.02 mL of formic acid.[2]
- Add 0.02 mL of methanol.
- Centrifuge the sample at 5000 rpm for 30 minutes at 4°C to precipitate proteins and other solids.[2]
- Carefully transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.[2]

UHPLC-MS/MS Analysis

- Chromatographic System: An Ultra-High-Performance Liquid Chromatography system.
- Column: A suitable C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.9 µm).
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Methanol or Acetonitrile
- Gradient Elution: A typical gradient starts with a high aqueous percentage, ramping up the organic phase to elute the analytes. For example: Start at 10% B, increase to 100% B over 11 minutes, hold for 1 minute, and then re-equilibrate the column.[2]
- Flow Rate: 0.3 - 0.4 mL/min.[2]
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor → product ion transitions for 2,3,4-Trihydroxybenzophenone and its d5-labeled internal standard must be optimized.



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Experimental workflow for benzophenone analysis.

Data Analysis and Quantification

- Generate a calibration curve by analyzing standards of known concentrations of the native analyte, each spiked with the same amount of the internal standard.
- Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- Calculate the same peak area ratio for the unknown samples.
- Determine the concentration of 2,3,4-Trihydroxybenzophenone in the urine samples by interpolating their peak area ratios from the calibration curve.

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References

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- 2. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
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